molecular formula C22H20N6O B6531794 3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide CAS No. 1019105-50-0

3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide

Cat. No.: B6531794
CAS No.: 1019105-50-0
M. Wt: 384.4 g/mol
InChI Key: ZHFCBFVNDVLPPK-UHFFFAOYSA-N
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Description

3-Phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with β-diketones or β-ketoesters to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

  • Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Phenolic derivatives, quinones.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Amides, esters, and other substituted amides.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential antileishmanial and antimalarial activities. The presence of the pyrazole ring is known to enhance biological activity.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and pathways.

  • Materials Science: Its unique structure makes it suitable for use in the development of new materials with specific properties.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole-based compounds with similar structures and biological activities.

  • Amide Derivatives: Compounds containing amide groups with varying substituents.

This comprehensive overview highlights the significance of 3-Phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide in scientific research and its potential for future applications

Properties

IUPAC Name

3-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c29-22(14-7-17-5-2-1-3-6-17)25-19-10-8-18(9-11-19)24-20-12-13-21(27-26-20)28-16-4-15-23-28/h1-6,8-13,15-16H,7,14H2,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFCBFVNDVLPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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